molecular formula C21H24N2O3S B11258539 Ethyl 6-benzyl-2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Ethyl 6-benzyl-2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B11258539
M. Wt: 384.5 g/mol
InChI Key: FRTVCSCEWSQEPL-UHFFFAOYSA-N
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Description

Ethyl 6-benzyl-2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a benzyl group, a cyclopropylcarbonyl group, and a tetrahydrothieno[2,3-c]pyridine core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-benzyl-2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thienopyridine Core: The synthesis begins with the construction of the thienopyridine core through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl bromide as the reagent.

    Cyclopropylcarbonylation: The cyclopropylcarbonyl group is introduced through an acylation reaction, typically using cyclopropylcarbonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate continuous flow techniques to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-benzyl-2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 6-benzyl-2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-benzyl-2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
  • Cyclopropylcarbonyl derivatives of thienopyridines

Uniqueness

Ethyl 6-benzyl-2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is unique due to the presence of both the benzyl and cyclopropylcarbonyl groups, which confer distinct chemical and biological properties. These structural features differentiate it from other similar compounds and contribute to its specific applications and activities.

Properties

Molecular Formula

C21H24N2O3S

Molecular Weight

384.5 g/mol

IUPAC Name

ethyl 6-benzyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C21H24N2O3S/c1-2-26-21(25)18-16-10-11-23(12-14-6-4-3-5-7-14)13-17(16)27-20(18)22-19(24)15-8-9-15/h3-7,15H,2,8-13H2,1H3,(H,22,24)

InChI Key

FRTVCSCEWSQEPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4CC4

Origin of Product

United States

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